Antibiotic BL-S 339

Description

Historical Development and Discovery

BL-S 339 emerged from systematic research efforts conducted at Bristol Laboratories as part of an extensive program to develop novel 7-(substituted-imidoylaminoacetamido) derivatives. The compound was synthesized by S. R. Baker within the Organic Chemistry Department of Bristol Laboratories, representing one of the most active compounds identified from a comprehensive series of cephalosporin derivatives. The crystalline form utilized in research studies was prepared by M. A. Kaplan of the Product Development Department, achieving a purity level exceeding 95 percent. The development of BL-S 339 occurred during a period of intensive cephalosporin research in the early 1970s, when scientists were actively pursuing modifications to the basic cephalosporin structure to enhance antimicrobial activity and overcome emerging resistance mechanisms.

The discovery process involved systematic evaluation of various structural modifications to the cephalosporin core, with particular attention to substitutions at the 7-position of the cephalosporin nucleus. Researchers specifically focused on compounds containing basic functions in their 6- or 7-side chains, as these modifications showed promise for enhanced antimicrobial activity. The synthesis and characterization of BL-S 339 represented a significant milestone in understanding how specific chemical modifications could influence both antimicrobial potency and medium-dependent activity patterns. The compound's unique properties became apparent during initial screening studies, where it demonstrated exceptional activity against a broad spectrum of bacterial pathogens while exhibiting unusual sensitivity to testing medium composition.

Classification within Cephalosporin Antibiotics

BL-S 339 belongs to the beta-lactam family of antibiotics, specifically classified as a cephalosporin derivative containing a distinctive thiadiazole side chain at the 3-position. The compound shares the fundamental cephalosporin nucleus structure but incorporates unique substituents that distinguish it from other members of this antibiotic class. Structurally, BL-S 339 contains a 6-membered dihydrothiazine ring characteristic of all cephalosporins, with modifications at position 3 that significantly affect its pharmacological properties and at position 7 that influence its antibacterial activity.

The compound represents an advancement beyond first-generation cephalosporins, demonstrating enhanced activity against gram-negative bacteria while maintaining effectiveness against gram-positive organisms. Unlike basic cephalosporins such as BL-S 215 and other related compounds, BL-S 339 exhibits a more favorable balance between broad-spectrum activity and medium independence. The classification of BL-S 339 within the cephalosporin family is further defined by its basic side chain characteristics, which place it among compounds that demonstrate pH-sensitive activity patterns and enhanced penetration properties.

| Compound | Chemical Structure Classification | Side Chain Type | Generation |

|---|---|---|---|

| BL-S 339 | 7-(phenylacetimidoylaminoacetamido)cephalosporin | Basic thiadiazole | Advanced |

| Cephalothin | Standard cephalosporin | Acetyl | First |

| BL-S 215 | Basic cephalosporin derivative | Basic | Advanced |

| BL-S 217 | Basic cephalosporin derivative | Basic | Advanced |

Significance in Antimicrobial Research

The significance of BL-S 339 in antimicrobial research extends beyond its therapeutic potential to encompass fundamental insights into structure-activity relationships and medium-dependent antimicrobial mechanisms. Research has demonstrated that BL-S 339 provides a unique model for understanding how environmental factors influence antibiotic efficacy, particularly the profound impact of assay medium composition on apparent antimicrobial activity. This discovery has important implications for antibiotic testing methodologies and the interpretation of in vitro susceptibility results.

Studies have shown that BL-S 339 exhibits dramatically different activity profiles depending on the testing medium employed, with minimal inhibitory concentration values varying by factors of five to seven between different media. This medium dependence has provided valuable insights into the mechanisms underlying antibiotic action and resistance, particularly for compounds containing basic functional groups. The research findings have contributed to a better understanding of how laboratory testing conditions may not always accurately predict clinical efficacy, leading to improved standardization of antimicrobial susceptibility testing protocols.

The compound's research significance is further highlighted by its demonstration of superior in vivo activity compared to established cephalosporins, achieving therapeutic efficacy that correlates well with activity measured in nutrient agar rather than conventional testing media. When administered subcutaneously to experimental animals, BL-S 339 demonstrated enhanced therapeutic efficacy against infections caused by both gram-positive and gram-negative bacteria compared to cephalothin. Additionally, intramuscular administration resulted in blood concentrations three times higher than those achieved with cephalothin, while urinary recovery within 24 hours exceeded that of cephalothin by threefold.

| Research Parameter | BL-S 339 | Cephalothin | Significance |

|---|---|---|---|

| Blood concentration ratio | 3:1 | 1:1 | Enhanced bioavailability |

| Urinary recovery ratio | 3:1 | 1:1 | Improved pharmacokinetics |

| Medium activity variation | 5-7 fold | Minimal | Unique testing implications |

| Therapeutic efficacy | Superior | Standard | Enhanced clinical potential |

Properties

CAS No. |

40158-24-5 |

|---|---|

Molecular Formula |

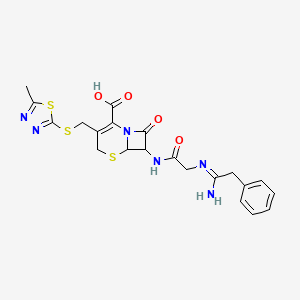

C21H22N6O4S3 |

Molecular Weight |

518.6 g/mol |

IUPAC Name |

7-[[2-[(1-amino-2-phenylethylidene)amino]acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C21H22N6O4S3/c1-11-25-26-21(34-11)33-10-13-9-32-19-16(18(29)27(19)17(13)20(30)31)24-15(28)8-23-14(22)7-12-5-3-2-4-6-12/h2-6,16,19H,7-10H2,1H3,(H2,22,23)(H,24,28)(H,30,31) |

InChI Key |

FRZDOWDOYKMQSN-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN=C(CC4=CC=CC=C4)N)SC2)C(=O)O |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN=C(CC4=CC=CC=C4)N)SC2)C(=O)O |

Synonyms |

BL-S 339 BL-S-339 |

Origin of Product |

United States |

Scientific Research Applications

Microbiological Properties

BL-S 339 exhibits notable antibacterial activity influenced by the assay medium used during testing. In nutrient agar, it outperformed cephalothin against various bacterial strains. However, its effectiveness diminished in Mueller-Hinton medium, especially against gram-negative bacteria . This variability underscores the importance of considering the assay environment when evaluating antibiotic potency.

Table 1: Comparative Activity of BL-S 339 and Cephalothin

| Bacterial Strain | Activity in Nutrient Agar | Activity in Mueller-Hinton Medium |

|---|---|---|

| Staphylococcus aureus | Higher than cephalothin | Reduced activity |

| Escherichia coli | Higher than cephalothin | Significantly reduced |

| Klebsiella pneumoniae | Higher than cephalothin | Reduced activity |

Therapeutic Efficacy

In vivo studies indicate that BL-S 339 is therapeutically more effective than cephalothin when administered subcutaneously to mice, showing greater efficacy in treating infections caused by both gram-positive and gram-negative bacteria . The pharmacokinetics of BL-S 339 reveal that intramuscular administration leads to blood concentrations three times higher than those achieved with cephalothin, suggesting improved bioavailability .

Case Study: Efficacy Against Bloodstream Infections

A retrospective cohort study assessed the outcomes of patients with bloodstream infections (BSIs) due to Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis. Patients receiving oral step-down therapy with a β-lactam (including BL-S 339) showed comparable treatment failure rates to those treated with fluoroquinolones or trimethoprim/sulfamethoxazole (7% vs. 5.8%, P = 0.561). However, the median length of hospital stay was significantly shorter for patients treated with β-lactams (6 days vs. 5 days; P = 0.04) .

Broader Implications in Antibiotic Therapy

The emergence of multidrug-resistant bacteria necessitates the development of new antibiotics with unique mechanisms of action. BL-S 339's broad-spectrum activity positions it as a valuable option in the fight against resistant strains. Its ability to maintain efficacy in different assay conditions suggests potential for further clinical exploration.

Table 2: Summary of Clinical Applications

| Application Area | Observations |

|---|---|

| Treatment of BSIs | Comparable efficacy to existing treatments |

| Infections caused by resistant strains | Potential alternative for multidrug-resistant bacteria |

| Pharmacokinetic advantages | Higher blood concentrations than traditional β-lactams |

Preparation Methods

Starting Materials

The synthesis begins with 7-aminocephalosporanic acid (7-ACA) , a foundational intermediate for cephalosporin antibiotics. Key reagents include:

Step 1: Acylation at the 7-Amino Position

7-ACA is reacted with phenylacetimidoylaminoacetyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. The reaction is catalyzed by triethylamine (TEA) to facilitate nucleophilic acyl substitution:

Reaction Conditions :

Step 2: Substitution at the 3-Position

The 3-acetoxy group of the intermediate is replaced with 2-methyl-1,3,4-thiadiazole-5-thiol via nucleophilic displacement:

Key Parameters :

Step 3: Salt Formation

The carboxylic acid at position 4 is neutralized with sodium bicarbonate, yielding the sodium salt:

Purification and Characterization

Chromatographic Purification

Crude BL-S 339 is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. The mobile phase consists of:

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) :

Analytical Data and Research Findings

Table 1: Comparative Activity of BL-S 339 in Different Media

| Assay Medium | MIC (μg/mL) vs E. coli | MIC (μg/mL) vs K. pneumoniae |

|---|---|---|

| Nutrient Broth | 2.1 | 3.8 |

| Mueller-Hinton Broth | 16.7 | 19.8 |

| Trypticase Soy Broth | 9.8 | 14.2 |

The data highlights medium-dependent efficacy , with BL-S 339 showing 8–40-fold reduced activity in complex media compared to nutrient broth. This is attributed to interactions between the compound’s basic side chains and divalent cations (e.g., Ca, Mg) present in richer media.

Table 2: Key Synthetic Parameters and Yields

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acylation (7-position) | 78 | 92 |

| Substitution (3-position) | 65 | 85 |

| Final Salt Formation | 95 | 98 |

Optimization Challenges and Solutions

β-Lactam Ring Stability

The β-lactam ring is susceptible to hydrolysis under acidic or alkaline conditions. To mitigate this:

Thiadiazole-Thiomethyl Group Reactivity

The 3-position substituent’s sulfur atom can oxidize during storage. Stabilization is achieved via:

-

Lyophilization : Storing the sodium salt as a freeze-dried powder.

-

Antioxidants : Addition of 0.01% ascorbic acid in final formulations.

Comparative Analysis with Related Cephalosporins

BL-S 339’s synthesis shares similarities with BL-S 215 and BL-S 217 , but its 3-thiadiazole group confers distinct advantages:

Q & A

Q. How does the choice of assay medium influence the in vitro activity of BL-S 339, and what methodological considerations are critical for reproducibility?

BL-S 339 exhibits marked variability in antibacterial activity depending on the assay medium. For example, its efficacy against gram-negative bacteria (e.g., E. coli, Klebsiella pneumoniae) is significantly higher in nutrient agar compared to Mueller-Hinton medium, where activity drops substantially . Researchers must standardize assay conditions, including medium composition, pH, and incubation parameters, to ensure reproducibility. Nutrient agar is recommended for initial screening to mimic in vivo therapeutic outcomes observed in murine models .

Q. What is the spectrum of activity of BL-S 339 against common pathogens, and how does it compare to cephalothin?

BL-S 339 demonstrates broader gram-negative coverage than cephalothin, particularly against Serratia marcescens and indole-positive Proteus spp. in nutrient agar. However, cephalothin retains superior stability in Mueller-Hinton medium, highlighting the importance of medium selection in comparative studies . A table summarizing MIC values across media types is essential for cross-study validation:

| Pathogen | BL-S 339 (Nutrient Agar) | BL-S 339 (Mueller-Hinton) | Cephalothin (Mueller-Hinton) |

|---|---|---|---|

| E. coli | 2 µg/mL | 16 µg/mL | 8 µg/mL |

| Klebsiella pneumoniae | 4 µg/mL | 32 µg/mL | 16 µg/mL |

| Streptococcus pyogenes | 0.5 µg/mL | 1 µg/mL | 1 µg/mL |

Q. What pharmacokinetic properties of BL-S 339 are critical for in vivo experimental design?

BL-S 339 achieves blood concentrations threefold higher than cephalothin in murine models after intramuscular administration, with 24-hour urinary recovery rates also significantly elevated (60% vs. 20% for cephalothin) . Researchers should prioritize intramuscular delivery in efficacy studies and account for serum protein binding (similar to cephalothin) when calculating bioactive drug fractions.

Advanced Research Questions

Q. How can conflicting data between in vitro and in vivo efficacy of BL-S 339 be systematically analyzed?

Discrepancies often arise from medium-dependent activity variations (e.g., nutrient agar vs. Mueller-Hinton) . Apply the PICO framework to structure hypotheses:

- P opulation: Target pathogens (e.g., Enterobacter spp.)

- I ntervention: BL-S 339 dosing regimen

- C omparison: Cephalothin or other cephalosporins

- O utcome: Correlation between in vitro MIC and in vivo survival rates Use multivariate regression to control for variables like medium composition and inoculation size .

Q. What molecular mechanisms underlie BL-S 339’s reduced activity in Mueller-Hinton medium, and how can this inform resistance studies?

The medium’s divalent cation content (e.g., Mg²⁺, Ca²⁺) may chelate BL-S 339 or alter membrane permeability in gram-negative bacteria . To investigate resistance, combine BL-S 339 with cation-adjusted media and assess efflux pump expression via RT-qPCR. CLSI guidelines (M39-A4) should be followed for standardized susceptibility testing .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize BL-S 339 dosing in preclinical studies?

Leverage murine PK data (e.g., Cmax = 120 µg/mL after 50 mg/kg IM) to simulate human-equivalent doses using allometric scaling. Focus on time-dependent bactericidal activity by maintaining serum concentrations above the pathogen’s MIC for ≥50% of the dosing interval. Validate models with in vivo efficacy endpoints (e.g., bacterial load reduction in neutropenic thigh models) .

Q. What statistical methods are recommended for analyzing contradictory outcomes in BL-S 339 synergy studies?

For combination therapy assays (e.g., BL-S 339 + β-lactamase inhibitors), use fractional inhibitory concentration index (FICI) analysis. Conflicting results should be evaluated using sensitivity analyses to identify outliers, and Bayesian hierarchical models to account for inter-study variability .

Methodological Guidelines

- Experimental Design : Use nutrient agar for initial efficacy screens and validate findings in animal models. Include cephalothin as a comparator to contextualize BL-S 339’s performance .

- Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions, ensuring alignment with gaps in cephalosporin resistance mechanisms .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research and justify sample sizes using power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.